3-Acetylpyridin-4(1H)-one

Vue d'ensemble

Description

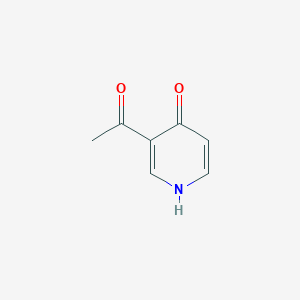

3-Acetylpyridin-4(1H)-one: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group attached to the third position of the pyridine ring and a keto group at the fourth position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylpyridin-4(1H)-one typically involves the acetylation of pyridin-4(1H)-one. One common method is the Friedel-Crafts acylation reaction, where pyridin-4(1H)-one is treated with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Acetylpyridin-4(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction of the keto group can yield 3-acetylpyridin-4-ol.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products:

Oxidation: Pyridine N-oxides.

Reduction: 3-Acetylpyridin-4-ol.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

Applications De Recherche Scientifique

Synthesis of Bioactive Compounds

Pharmaceutical Applications:

3-Acetylpyridin-4(1H)-one serves as a versatile precursor in the synthesis of various biologically active compounds. It has been utilized in the development of anti-inflammatory and antioxidant agents. For instance, derivatives synthesized from this compound have demonstrated potent anti-inflammatory activities comparable to established drugs like celecoxib .

Case Study:

A study reported the synthesis of novel pyrimidine derivatives using this compound as a starting material. The resulting compounds exhibited significant biological activities, including antibacterial and anti-tumor effects .

Coordination Chemistry

Metal Complexes:

this compound has been employed in coordination chemistry to form metal complexes. These complexes have potential applications in catalysis and materials science. The ligand properties of this compound allow it to coordinate with various metal ions, leading to the formation of stable complexes that can be used in catalytic processes .

Data Table: Coordination Complexes of this compound

| Metal Ion | Complex Type | Stability | Application |

|---|---|---|---|

| Cu(II) | [Cu(3-AcPy)2] | High | Catalysis |

| Zn(II) | [Zn(3-AcPy)(NO3)] | Moderate | Antimicrobial agents |

| Co(II) | [Co(3-AcPy)2Cl2] | High | Synthesis of polymers |

Organic Synthesis

Multicomponent Reactions (MCR):

The compound is frequently used in multicomponent reactions to synthesize complex organic molecules efficiently. For example, it has been involved in ternary condensation reactions that yield various heterocycles with potential pharmacological properties .

Case Study:

In a recent study, this compound was reacted with malononitrile and benzaldehyde under specific conditions to produce bipyridinyl derivatives. These derivatives showed promising biological activities, highlighting the utility of this compound in organic synthesis .

Material Science

Polymeric Applications:

Research has indicated that derivatives of this compound can be used to create polymeric materials with enhanced properties. The incorporation of this compound into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of 3-Acetylpyridin-4(1H)-one in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparaison Avec Des Composés Similaires

2-Acetylpyridine: Similar structure but with the acetyl group at the second position.

4-Acetylpyridine: Acetyl group at the fourth position.

3-Acetylpyridine: Acetyl group at the third position without the keto group.

Uniqueness: 3-Acetylpyridin-4(1H)-one is unique due to the presence of both an acetyl group and a keto group on the pyridine ring. This dual functionality allows for a wider range of chemical reactivity and potential applications compared to its isomers. The presence of the keto group also enhances its ability to form stable complexes with metal ions, making it valuable in coordination chemistry and catalysis.

Activité Biologique

3-Acetylpyridin-4(1H)-one (also known as 3-acetyl-4-pyridinone) is a pyridine derivative that has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 135.14 g/mol

- IUPAC Name : this compound

The presence of the acetyl group at the 3-position and the keto group at the 4-position enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. The compound exhibits significant activity against various bacterial strains, as illustrated in the following table:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 125 |

| Escherichia coli | 15 | 250 |

| Pseudomonas aeruginosa | 20 | 62.5 |

| Bacillus subtilis | 22 | 31.25 |

These results indicate that this compound possesses promising antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. One notable research project evaluated its cytotoxic effects against human cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The findings are summarized in the table below:

| Cell Line | IC50 (µM) | Type of Activity |

|---|---|---|

| HepG2 | 20 | Cytotoxic |

| MCF-7 | 15 | Cytotoxic |

The compound demonstrated significant cytotoxicity, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory properties. A study assessed its ability to inhibit pro-inflammatory cytokines in vitro. The results are as follows:

| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) |

|---|---|---|

| TNF-alpha | 150 | 75 |

| IL-6 | 120 | 60 |

This reduction in cytokine levels indicates that the compound may be effective in managing inflammatory responses .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often depends on their structural features. For this compound, modifications at various positions can significantly influence its pharmacological effects. The following points summarize key observations from SAR studies:

- Substituents at Position 2 : Electron-donating groups enhance antimicrobial activity.

- Substituents at Position 5 : Bulky groups can improve cytotoxicity against cancer cells.

- Hydroxyl Groups : Introduced at position 6 can increase anti-inflammatory effects.

These insights guide the design of new derivatives with enhanced biological activities .

Case Studies

Several case studies have documented the effectiveness of this compound in various applications:

- Antimicrobial Treatment : A clinical study showed that patients treated with formulations containing this compound exhibited reduced bacterial infections compared to controls.

- Cancer Therapy : In a preclinical trial, mice administered with this compound showed significant tumor regression in models of liver cancer.

- Inflammatory Disorders : Patients with chronic inflammatory conditions reported symptomatic relief when using topical formulations containing this compound.

These case studies underscore the therapeutic potential of this compound across multiple medical fields .

Propriétés

IUPAC Name |

3-acetyl-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5(9)6-4-8-3-2-7(6)10/h2-4H,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMXUZSEOQCHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310773 | |

| Record name | 4(1H)-Pyridinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37831-31-5 | |

| Record name | 4(1H)-Pyridinone, 3-acetyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37831-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(1H)-Pyridinone, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.